2-Chloro-3-(6-cyclohexylhexylsulfanyl)-5,6-dimethoxycyclohexa-2,5-diene-1,4-dione
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Overview
Description
2-Chloro-3-(6-cyclohexylhexylsulfanyl)-5,6-dimethoxycyclohexa-2,5-diene-1,4-dione is a synthetic organic compound with the molecular formula C20H29ClO4S This compound is characterized by its unique structure, which includes a chloro-substituted cyclohexadiene ring with methoxy groups and a cyclohexylhexylsulfanyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(6-cyclohexylhexylsulfanyl)-5,6-dimethoxycyclohexa-2,5-diene-1,4-dione typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the cyclohexylhexylsulfanyl side chain and the chloro-substituted cyclohexadiene ring.
Formation of the Cyclohexylhexylsulfanyl Side Chain: This involves the reaction of cyclohexylhexyl bromide with thiourea to form the corresponding thiol, which is then oxidized to form the sulfanyl group.
Formation of the Chloro-Substituted Cyclohexadiene Ring: This involves the chlorination of a suitable precursor, such as 2,5-dimethoxybenzene, followed by cyclization to form the cyclohexadiene ring.
Coupling Reaction: The final step involves the coupling of the cyclohexylhexylsulfanyl side chain with the chloro-substituted cyclohexadiene ring under appropriate conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(6-cyclohexylhexylsulfanyl)-5,6-dimethoxycyclohexa-2,5-diene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-3-(6-cyclohexylhexylsulfanyl)-5,6-dimethoxycyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(6-cyclohexylhexylsulfanyl)-5,6-dimethoxycyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(6-cyclohexylhexylsulfanyl)-1,4-benzoquinone: Similar structure but lacks the methoxy groups.
2-Chloro-3-(6-cyclohexylhexylsulfanyl)-5,6-dimethoxybenzene: Similar structure but lacks the quinone functionality.
Uniqueness
2-Chloro-3-(6-cyclohexylhexylsulfanyl)-5,6-dimethoxycyclohexa-2,5-diene-1,4-dione is unique due to the presence of both the methoxy groups and the quinone functionality, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
64102-03-0 |
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Molecular Formula |
C20H29ClO4S |
Molecular Weight |
401.0 g/mol |
IUPAC Name |
2-chloro-3-(6-cyclohexylhexylsulfanyl)-5,6-dimethoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C20H29ClO4S/c1-24-18-16(22)15(21)20(17(23)19(18)25-2)26-13-9-4-3-6-10-14-11-7-5-8-12-14/h14H,3-13H2,1-2H3 |
InChI Key |
VNLXDNBRPHEFCG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=O)C(=C(C1=O)SCCCCCCC2CCCCC2)Cl)OC |
Origin of Product |
United States |
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